(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide
Description
(2E)-N-[4-(Acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide is a cinnamamido derivative featuring a conjugated enamide (prop-2-enamide) backbone. Key structural elements include:
- Aromatic substituents: A 4-(acetylamino)phenyl group on the anilide nitrogen and a 2H-chromen-3-yl (coumarin-derived) group on the α-carbon of the enamide.
Properties
IUPAC Name |
(E)-N-(4-acetamidophenyl)-3-(2H-chromen-3-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3/c1-14(23)21-17-7-9-18(10-8-17)22-20(24)11-6-15-12-16-4-2-3-5-19(16)25-13-15/h2-12H,13H2,1H3,(H,21,23)(H,22,24)/b11-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHBHFVRMTZDAQ-IZZDOVSWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C=CC2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide typically involves a multi-step process:
Formation of the Chromenyl Intermediate: The chromenyl group can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate α,β-unsaturated carbonyl compound under acidic or basic conditions.
Acetylation of the Phenyl Ring: The phenyl ring is acetylated using acetic anhydride in the presence of a catalyst such as pyridine to introduce the acetylamino group.
Coupling Reaction: The chromenyl intermediate is then coupled with the acetylated phenyl compound using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the acetylamino group.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the chromenyl group’s fluorescence properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory or cancer pathways.
Pathways Involved: It can modulate signaling pathways such as NF-κB or MAPK, leading to changes in gene expression and cellular responses.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key analogs and their substituent effects:
*Estimated log D for the target compound based on acetylamino (polar) and chromen (moderately lipophilic) groups.
Substituent Effects on Activity and Toxicity
Antimicrobial Activity
- Chlorination: Dichloro (e.g., 3,4-diCl in 2j) and monochloro (e.g., 4-Cl in 1p) substituents significantly enhance antibacterial potency against Gram-positive pathogens (e.g., S. aureus, MRSA) and mycobacteria .
- Trifluoromethyl (CF3) : Electron-withdrawing CF3 groups on the anilide (e.g., 3,5-bis(CF3) in 1p) improve lipophilicity and membrane penetration but increase cytotoxicity .
- Chromen/Coumarin : The chromen moiety in the target compound may confer unique bioactivity (e.g., HDAC inhibition, anti-inflammatory effects) distinct from halogenated analogs .
Lipophilicity and Cytotoxicity
- Higher log D values (e.g., 5.2 for 2j) correlate with enhanced antimicrobial activity but also elevate cytotoxicity due to non-specific membrane disruption .
Physicochemical and Spectral Comparisons
- IR/NMR: The target’s acetylamino group would show characteristic N-H stretches (~3300 cm⁻¹) and carbonyl peaks (~1650 cm⁻¹), similar to analogs in and .
- Chromen ring : Unique ¹H-NMR signals (e.g., δ 6.5–8.1 ppm for aromatic protons) and a downfield-shifted C=O (δ ~190 ppm in ¹³C-NMR) align with coumarin derivatives .
Biological Activity
(2E)-N-[4-(acetylamino)phenyl]-3-(2H-chromen-3-yl)prop-2-enamide, also known by its CAS number 887347-44-6, is a synthetic compound that has gained attention in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure comprising a chromenyl moiety linked to an acetylamino-substituted phenyl ring via a prop-2-enamide linkage. Its molecular formula is .
| Property | Value |
|---|---|
| IUPAC Name | (E)-N-(4-acetamidophenyl)-3-(2H-chromen-3-yl)prop-2-enamide |
| Molecular Weight | 346.37 g/mol |
| CAS Number | 887347-44-6 |
| Solubility | Soluble in organic solvents like DMSO and ethanol |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in inflammatory and cancer pathways. It is hypothesized to inhibit key enzymes such as cyclooxygenase (COX) isoforms, which play significant roles in the inflammatory response.
Interaction with COX Enzymes
Recent studies have indicated that compounds structurally related to this compound exhibit selective inhibition of COX-1 and COX-2 enzymes. For instance, derivatives with similar chromenyl structures have shown IC50 values ranging from 0.07 to 0.13 μM against COX-2, indicating potent anti-inflammatory properties .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications on the chromenyl and phenyl rings significantly affect the compound's biological activity. The presence of substituents such as acetylamino enhances the compound's affinity for COX enzymes, thereby increasing its anti-inflammatory potential.
Case Studies and Research Findings
-
Anti-inflammatory Activity : A series of experiments demonstrated that derivatives of chromenyl compounds exhibit significant anti-inflammatory effects through COX inhibition. The most potent derivative showed an IC50 value comparable to that of celecoxib, a well-known COX-2 inhibitor .
Table 1: Inhibition Potency of Related Compounds
Compound IC50 (μM) Selectivity Index Celecoxib 0.06 405 This compound TBD TBD 3-(benzyloxy)-4H-chromen-4-one 0.07 287.1 - Cancer Cell Line Studies : In vitro assays conducted on various cancer cell lines revealed that the compound exhibits cytotoxic effects, potentially through apoptosis induction and cell cycle arrest mechanisms. These findings suggest its potential as an anticancer agent .
- Molecular Docking Studies : Computational studies have provided insights into the binding interactions of the compound with COX enzymes, revealing favorable binding affinities due to hydrophobic interactions and hydrogen bonding with key residues within the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
